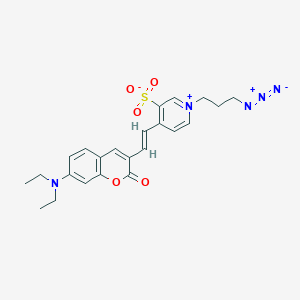
Azide MegaStokes dye 673
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azide MegaStokes dye 673 is a multifunctional dye known for its large Stokes shift, making it highly valuable in various scientific applications. This dye is particularly useful in fluorescence resonance electron transfer (FRET) applications due to its ability to avoid interference with the spectral bands of the second fluorophore . It is also employed in bioorthogonal labeling reactions, which are essential for studying biological processes without disrupting native biochemical pathways .
Vorbereitungsmethoden
The synthesis of Azide MegaStokes dye 673 involves a copper-catalyzed click reaction, specifically a 1,3-dipolar cycloaddition between an azide and an alkyne . The general synthetic route includes the following steps:
Preparation of the azide precursor: This involves the synthesis of 1-(3-azidopropyl)-4-[2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl]-3-sulfo-pyridinium inner salt.
Click reaction: The azide precursor undergoes a copper-catalyzed click reaction with an alkyne derivative to form the final dye product.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Azide MegaStokes dye 673 primarily undergoes the following types of reactions:
Click reactions: The dye participates in copper-catalyzed 1,3-dipolar cycloaddition reactions with terminal alkyne groups, forming stable azido-alkyne bonds.
Bioorthogonal labeling: It reacts with azido sugars for click-labeling of surface glycoproteins.
Common reagents and conditions used in these reactions include copper catalysts and terminal alkyne groups. The major products formed from these reactions are stable azido-alkyne bonds, which are crucial for various labeling and imaging applications .
Wissenschaftliche Forschungsanwendungen
Azide MegaStokes dye 673 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Azide MegaStokes dye 673 involves its ability to form stable azido-alkyne bonds through click reactions. This property allows it to label and track biomolecules without interfering with their native functions . The dye’s large Stokes shift enables efficient energy transfer in FRET applications, making it a valuable tool for studying molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Azide MegaStokes dye 673 is unique due to its large Stokes shift and ability to participate in bioorthogonal labeling reactions. Similar compounds include:
Cy5-azide: Another dye used in click chemistry with a smaller Stokes shift.
Fluorescein azide: A commonly used fluorescent dye with different spectral properties.
Cy3-azide: Similar to Cy5-azide but with different excitation and emission wavelengths.
This compound stands out due to its exceptional performance in FRET applications and its versatility in various scientific fields .
Eigenschaften
Molekularformel |
C23H25N5O5S |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
1-(3-azidopropyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C23H25N5O5S/c1-3-28(4-2)20-9-8-18-14-19(23(29)33-21(18)15-20)7-6-17-10-13-27(12-5-11-25-26-24)16-22(17)34(30,31)32/h6-10,13-16H,3-5,11-12H2,1-2H3 |
InChI-Schlüssel |
TXEOOODTMSSAJD-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


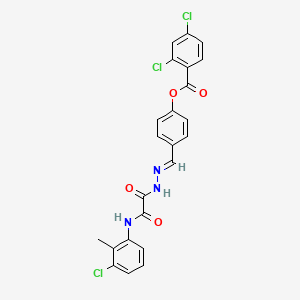
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
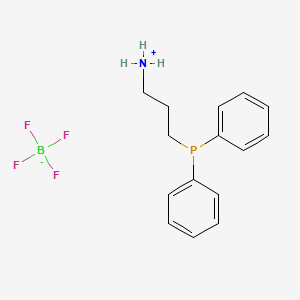
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
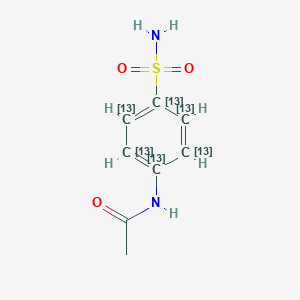
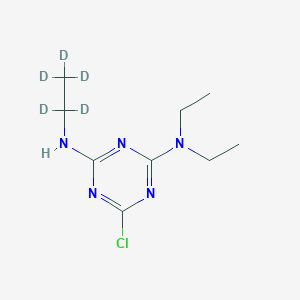

![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)

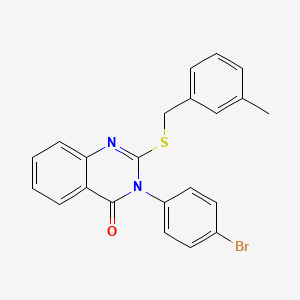
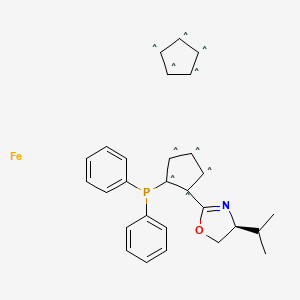
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

